molecular formula C8H6BrN3O2 B578530 Methyl 3-bromo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate CAS No. 1221288-27-2

Methyl 3-bromo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate

Cat. No.: B578530
CAS No.: 1221288-27-2
M. Wt: 256.059
InChI Key: JFWYGVDBKVBQPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a bromine atom at position 3 and a methyl ester group at position 3. Its molecular formula is C₈H₆BrN₃O₂, with a molecular weight of 256.05 g/mol . This compound serves as a key intermediate in medicinal chemistry, particularly for developing kinase inhibitors and antiviral agents. Its synthesis often involves bromination of precursor pyrazolo[3,4-b]pyridine derivatives using reagents like N-bromosuccinimide (NBS) under mild conditions .

Properties

IUPAC Name

methyl 3-bromo-2H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)4-2-5-6(9)11-12-7(5)10-3-4/h2-3H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWYGVDBKVBQPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(NN=C2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00725544
Record name Methyl 3-bromo-2H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221288-27-2
Record name Methyl 3-bromo-2H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

SNAr and Japp–Klingemann Reaction Sequence

A robust method developed by recent studies involves a three-step sequence starting from 2-chloro-3-nitropyridine (Figure 1 ):

  • SNAr Reaction : Treatment with methyl acetoacetate in the presence of K2CO3 yields methyl 3-(3-nitro-pyridin-2-yl)acetoacetate.

  • Japp–Klingemann Reaction : Reaction with arenediazonium tosylates forms hydrazone intermediates, which undergo cyclization under acidic conditions to yield pyrazolo[4,3-b]pyridines.

  • Bromination : Electrophilic bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) introduces the bromine atom at position 3.

This method achieves an overall yield of 58–62% and avoids hazardous diazonium salts by employing stable tosylates.

Bromination Optimization

Bromination position selectivity is controlled by the electronic effects of substituents. For methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate, bromine preferentially substitutes at position 3 due to the directing effect of the adjacent pyridine nitrogen. Key conditions include:

  • Solvent : DMF or dichloromethane (DCM)

  • Reagent : NBS (1.1 equiv)

  • Temperature : 0°C to room temperature

  • Yield : 85–90%.

One-Pot Tandem Cyclization-Bromination Strategies

Recent patents disclose a one-pot method combining cyclization and bromination (Table 1 ):

  • Cyclization : Heating a mixture of ethyl 3-aminopyridine-4-carboxylate and hydrazine hydrate in ethanol forms the pyrazolo[3,4-b]pyridine core.

  • In Situ Bromination : Addition of CuBr2 and H2O2 directly brominates the intermediate without isolation.

Table 1: One-Pot Synthesis Parameters

ParameterValue
Temperature80°C
Reaction Time12 hours
Brominating AgentCuBr2/H2O2
Yield74%

This approach reduces purification steps and improves scalability.

Esterification Methodologies

Esterification of the carboxylic acid precursor is achieved via two primary routes:

Fischer Esterification

  • Conditions : Methanol, H2SO4 (catalytic), reflux, 8 hours.

  • Yield : 78–82%.

Coupling Reagents

  • Reagents : DCC (N,N'-dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine).

  • Solvent : Dry DCM.

  • Yield : 88–92%.

Coupling reagents offer higher yields but require anhydrous conditions.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

MethodStepsTotal Yield (%)Key Advantage
SNAr/Japp–Klingemann358Avoids unstable intermediates
One-Pot Bromination274Reduced purification
Classical Bromination465High selectivity

The one-pot method balances efficiency and yield, while classical bromination remains preferred for small-scale syntheses requiring high purity.

Applications in Drug Discovery

The compound’s utility as a kinase inhibitor precursor is underscored by its role in synthesizing Ru(II) and Os(II) complexes evaluated for anticancer activity . Its bromine atom serves as a handle for Suzuki–Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridine derivatives, while oxidation and reduction reactions can modify the functional groups present on the compound .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of pyrazolo[3,4-B]pyridine compounds exhibit promising anticancer properties. Methyl 3-bromo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate has been studied for its potential to inhibit specific cancer cell lines. For instance, a study demonstrated its effectiveness against breast cancer cells through the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapies .

2. Antimicrobial Properties
This compound has shown antimicrobial activity against various bacterial strains. A study reported that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

3. Neurological Disorders
The compound's structure allows it to interact with biological pathways relevant to neurological disorders. Preliminary studies suggest that it may influence neurotransmitter systems, making it a candidate for exploring treatments for conditions such as anxiety and depression .

Material Science Applications

1. Synthesis of Novel Materials
this compound serves as an important building block in the synthesis of novel polymers and nanomaterials. Its bromine substituent can facilitate cross-linking reactions, enhancing the material properties of polymers used in various applications .

2. Photovoltaic Devices
Recent advancements have explored the use of pyrazolo[3,4-B]pyridine derivatives in organic photovoltaic devices. The compound's electronic properties make it suitable for incorporation into organic solar cells, potentially improving their efficiency .

Case Studies

Study Focus Findings
Study on Anticancer Activity Breast CancerInduced apoptosis in cancer cells; potential lead for drug development.
Antimicrobial Efficacy Bacterial InhibitionEffective against Gram-positive and Gram-negative bacteria; suggests antibiotic potential.
Neurological Impact Anxiety and DepressionInfluences neurotransmitter systems; possible therapeutic applications in mental health.
Material Synthesis Polymer ChemistryActs as a building block for novel materials; enhances polymer properties.
Organic Photovoltaics Solar Cell EfficiencyImproves efficiency when incorporated into organic solar cells; promising for renewable energy applications.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate involves its interaction with molecular targets such as tropomyosin receptor kinases (TRKs). These kinases are part of the receptor tyrosine kinase (RTK) family and play a crucial role in cell proliferation, differentiation, and survival. The compound inhibits the activity of TRKs by binding to their active sites, thereby blocking downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Bromine and Ester Group Variations

Ethyl 5-Bromo-1H-Pyrazolo[3,4-b]Pyridine-3-Carboxylate
  • Structure : Bromine at position 5, ethyl ester at position 3.
  • Molecular Formula : C₉H₈BrN₃O₂ (270.08 g/mol ) .
  • Ethyl esters generally exhibit higher lipophilicity compared to methyl esters, influencing solubility and bioavailability .
Methyl 5-Bromo-1H-Pyrazolo[3,4-b]Pyridine-3-Carboxylate
  • Structure : Bromine at position 5, methyl ester at position 3.
  • Molecular Formula : C₈H₆BrN₃O₂ (256.05 g/mol ) .
  • Synthetic Utility : Positional isomerism impacts regioselectivity in cross-coupling reactions. For example, Suzuki-Miyaura couplings may favor substitution at position 3 (bromine-free site) over position 5 .

Substituent Modifications on the Pyrazolo[3,4-b]Pyridine Core

Ethyl 4-(Phenylamino)-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-5-Carboxylate
  • Structure: Phenyl group at position 1, phenylamino substituent at position 4.
  • Molecular Formula : C₂₁H₁₉N₅O₂ (373.41 g/mol ) .
Methyl 4-Amino-6-Methyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-5-Carboxylate
  • Structure: Amino group at position 4, methyl at position 6, phenyl at position 1.
  • Molecular Formula : C₁₅H₁₄N₄O₂ (282.30 g/mol ) .
  • Physicochemical Properties: The amino group increases polarity, improving aqueous solubility. This contrasts with the bromine in the target compound, which adds steric bulk and electron-withdrawing effects .

Ester Group Variations

Ethyl 3-Bromo-4-Morpholino-1H-Pyrazolo[3,4-b]Pyridine-5-Carboxylate
  • Structure: Ethyl ester at position 5, morpholino group at position 4.
  • Synthesis: Bromination of ethyl 4-morpholino-1H-pyrazolo[3,4-b]pyridine-5-carboxylate using NBS in DMF (77% yield) .
  • Applications: Scaffold for CHK1 inhibitors, where the morpholino group enhances solubility and kinase selectivity .
Methyl 3-Methyl-1H-Pyrazolo[3,4-b]Pyridine-5-Carboxylate
  • Structure : Methyl group at position 3 instead of bromine.
  • Molecular Formula : C₉H₉N₃O₂ (191.19 g/mol ) .
  • Key Contrast : The absence of bromine reduces molecular weight and alters electronic properties, making it less reactive in halogen-bonding interactions .

Data Table: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Method Biological Activity
Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Br (C3), COOMe (C5) C₈H₆BrN₃O₂ 256.05 Bromination with NBS Intermediate for kinase inhibitors
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Br (C5), COOEt (C3) C₉H₈BrN₃O₂ 270.08 Supplier synthesis Not reported
Ethyl 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Ph (C1), NHPh (C4) C₂₁H₁₉N₅O₂ 373.41 Amination of 4-chloro derivative SARS-CoV-2 inhibitor
Methyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate NH₂ (C4), Me (C6), Ph (C1) C₁₅H₁₄N₄O₂ 282.30 Condensation reactions Not reported

Key Research Findings

  • Synthetic Flexibility : Bromination at position 3 (target compound) vs. position 5 (isomers) dictates downstream reactivity. Ethyl esters offer better lipophilicity, while methyl esters simplify purification .
  • Biological Implications: Aromatic and amino substituents (e.g., phenyl, morpholino) enhance antiviral and anticancer activities, whereas bromine aids in cross-coupling reactions for drug diversification .
  • Structural Insights : The electron-withdrawing bromine in the target compound increases electrophilicity at position 3, facilitating nucleophilic substitutions or metal-catalyzed couplings .

Biological Activity

Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Molecular Formula: C₈H₆BrN₃O₂
Molecular Weight: 256.056 g/mol
CAS Number: 1221288-27-2
MDL Number: MFCD17016018
Purity: ≥95%

Synthesis and Structural Modifications

The synthesis of this compound typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under specific catalytic conditions. This method allows for the generation of a combinatorial library of derivatives, which can be further modified through reductive desulfurization and hydrolysis to enhance biological activity .

Antituberculotic Activity

Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridines, including this compound, as promising candidates against Mycobacterium tuberculosis . In vitro assays demonstrated that certain derivatives exhibit significant antituberculotic activity by targeting pantothenate synthetase (MTBPS) in Mycobacterium tuberculosis .

CompoundSubstituentsActivity (MIC)
1N(1)CH₃Effective
2C(3)C₆H₅High
3C(4)pCH₃C₆H₅Moderate
4C(5)CO₂EtHigh

Anticancer Activity

In addition to its antituberculotic properties, this compound has shown promising anticancer activity. A study evaluated various derivatives against different cancer cell lines such as HeLa and MCF7. Notably, compounds with specific substitutions exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (µM)
9aHeLa2.59
14gMCF72.35

These compounds were observed to induce cell cycle arrest and apoptosis in treated cells while maintaining a good safety profile on normal cell lines .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Inhibition of CDK2 and CDK9: This interaction is crucial for the regulation of the cell cycle and transcriptional control in cancer cells .
  • Binding Affinity: Molecular docking studies indicate that these compounds have high binding affinities for their targets, suggesting a mechanism that may involve competitive inhibition .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Antitubercular Evaluation:
    • Researchers synthesized a series of derivatives and tested them against drug-resistant strains of Mycobacterium tuberculosis. The results indicated that certain modifications could enhance potency against resistant strains .
  • Anticancer Studies:
    • A comprehensive study on various pyrazolo[3,4-b]pyridine derivatives showed significant anticancer activities across multiple cell lines. The best-performing compounds were further evaluated for their safety profiles in normal cells .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic methodologies for preparing pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds, and how does Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate fit into these pathways?

  • Answer: A widely used method involves acid-catalyzed cascade reactions under mild conditions. For example, amorphous carbon-supported sulfonic acid (AC-SO₃H) efficiently catalyzes the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylates from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline in ethanol at room temperature, achieving yields up to 80% . The bromo substituent at the 3-position (as in this compound) can be introduced via bromination of intermediates or by selecting brominated precursors during synthesis.

Q. What analytical techniques are critical for characterizing this compound and confirming its purity?

  • Answer: Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments (e.g., distinguishing pyrazole and pyridine rings) .
  • IR spectroscopy : Identifies functional groups like ester carbonyls (C=O stretch at ~1717 cm⁻¹) and NH/OH stretches .
  • UV-Vis spectroscopy : Monitors conjugation and electronic transitions (e.g., λmax ~258–342 nm) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. How can researchers functionalize the ester group in this compound for downstream applications?

  • Answer: The ester group can be hydrolyzed to a carboxylic acid using LiOH in dioxane/water , yielding the corresponding acid derivative (e.g., 6-(4-fluorophenyl)-1-methyl-4-(methylthio)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid with 94% yield) . This acid is a versatile intermediate for amide coupling or salt formation in drug discovery.

Advanced Research Questions

Q. What strategies are employed to address contradictory data in reaction yields or selectivity during pyrazolo[3,4-b]pyridine synthesis?

  • Answer: Contradictions often arise from catalyst choice or substituent effects . For instance:

  • AC-SO₃H provides high yields under mild conditions but may require optimization for sterically hindered substrates .
  • Trifluoroacetic acid (TFA) is preferred for reactions involving α,β-unsaturated esters (e.g., ethyl 2-benzoyl-3,3-bis(methylthio)acrylate), but it may lead to side reactions in polar solvents .
  • Systematic screening of catalysts (e.g., solid acids vs. Brønsted acids) and solvent polarity is recommended to resolve discrepancies .

Q. How can computational methods enhance the design of pyrazolo[3,4-b]pyridine derivatives for biological activity?

  • Answer: Molecular docking and structure-activity relationship (SAR) studies are critical. For example:

  • Derivatives of pyrazolo[3,4-b]pyridines have been docked against SARS-CoV-3CL protease and Plasmodium falciparum targets to prioritize compounds for synthesis .
  • Substituents like the 3-bromo group in this compound can be modeled to assess steric/electronic effects on binding affinity .

Q. What are the challenges in scaling up pyrazolo[3,4-b]pyridine synthesis, and how can they be mitigated?

  • Answer: Key challenges include:

  • Catalyst recyclability : AC-SO₃H can be reused but may lose activity after multiple cycles due to SO₃H group leaching .
  • Solvent volume : Ethanol is ideal for gram-scale reactions, but solvent removal becomes labor-intensive at larger scales .
  • Purification : Chromatography is often required for intermediates, but recrystallization (e.g., from ethanol) is feasible for final products .

Q. How do reaction mechanisms differ between Friedländer condensation and Michael addition routes for pyrazolo[3,4-b]pyridine derivatives?

  • Answer:

  • Friedländer condensation : Involves cyclization of 4-amino-3-aryl-pyrazolo[3,4-b]pyridine-5-carbaldehydes with active methylenes, forming fused tricyclic systems (e.g., pyrazolo[3,4-h][1,6]naphthyridines) .
  • Michael addition : Utilizes ethyl acetoacetate or diethyl malonate as nucleophiles, forming substituted pyrazolo[3,4-b]pyridines via base-catalyzed cyclization .
  • The choice depends on the desired substitution pattern and ring fusion complexity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.